molecular formula C18H19N7O B10987436 1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide

1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B10987436
M. Wt: 349.4 g/mol
InChI Key: BPCBPBJVOKSBCC-UHFFFAOYSA-N
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Description

1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrimidine ring, a triazole ring, and a piperidine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the pyrimidine and triazole rings, followed by their coupling with the piperidine ring. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide is unique due to its combination of three distinct rings, which provides a versatile scaffold for various chemical modifications and biological activities. This structural complexity allows for a wide range of applications in different fields of research .

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

1-pyrimidin-2-yl-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C18H19N7O/c26-17(14-5-2-9-25(11-14)18-19-7-3-8-20-18)23-15-6-1-4-13(10-15)16-21-12-22-24-16/h1,3-4,6-8,10,12,14H,2,5,9,11H2,(H,23,26)(H,21,22,24)

InChI Key

BPCBPBJVOKSBCC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=CC=CC(=C3)C4=NC=NN4

Origin of Product

United States

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